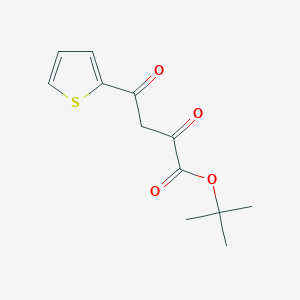

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” is a compound that has been synthesized and used in the creation of graphene aerogels . These aerogels are used as high-performance anode material for lithium-ion batteries .

Chemical Reactions Analysis

The compound is used in the creation of graphene aerogels, which are used as anode material for lithium-ion batteries . This suggests that it may undergo chemical reactions during the battery operation, but the specific reactions are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Research highlights the utility of tert-butyl and thiophene-containing compounds in catalysis and organic synthesis. For instance, the use of rhodium-catalyzed enantioselective addition of arylboronic acids to generate complex organic structures demonstrates the critical role of these compounds in developing pharmaceuticals and fine chemicals (M. Storgaard, J. Ellman, 2009).

Materials Science

In materials science, tert-butyl and thiophene derivatives are central to the synthesis of conjugated polymers and organic sensitizers for solar cell applications. For example, novel donor-acceptor-donor type monomers have been studied for their electrochemical and optical properties, which are pivotal for photovoltaic applications (B. Zaifoglu, S. Hacioglu, Naime A. Unlu, A. Çırpan, L. Toppare, 2013). Additionally, the development of new conjugated polyradicals demonstrates the potential of these materials in creating high-spin organic polymers with unique electronic properties (M. Miyasaka, T. Yamazaki, H. Nishide, 2001).

Electrochemistry

Research into the electrochemical properties of tert-butyl and thiophene-based compounds has led to insights into their use in energy storage and electrochromic devices. The synthesis and electropolymerization of benzimidazole derivatives with different donor units reveal significant effects on the optical and electronic properties of the resulting polymers, which are relevant for applications in organic electronics and electrochromic devices (Ali Can Ozelcaglayan, Merve Şendur, Naime Akbaşoğlu, D. Apaydin, A. Çırpan, L. Toppare, 2012).

Wirkmechanismus

Mode of Action

It’s known that the compound can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate, by partially connecting dpps nanorods through graphene .

Result of Action

It’s known that the compound can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

Eigenschaften

IUPAC Name |

tert-butyl 2,4-dioxo-4-thiophen-2-ylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-12(2,3)16-11(15)9(14)7-8(13)10-5-4-6-17-10/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVOWIUCGFKCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)

![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)